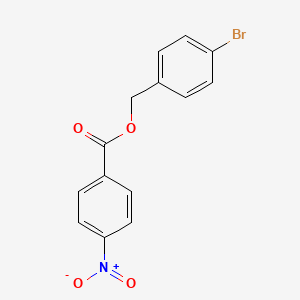

4-bromobenzyl 4-nitrobenzoate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(4-bromophenyl)methyl 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO4/c15-12-5-1-10(2-6-12)9-20-14(17)11-3-7-13(8-4-11)16(18)19/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKHWSYPMKYMGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization

Established Synthetic Pathways for 4-bromobenzyl 4-nitrobenzoate (B1230335)

The formation of 4-bromobenzyl 4-nitrobenzoate is typically achieved through well-established esterification reactions. These methods involve the coupling of a carboxylic acid and an alcohol, often with the aid of a catalyst or activating agent.

Direct Esterification Protocols and Mechanistic Considerations

Direct esterification, a fundamental reaction in organic chemistry, provides a straightforward route to 4-bromobenzyl 4-nitrobenzoate. This process generally involves the reaction of 4-nitrobenzoic acid with 4-bromobenzyl alcohol in the presence of an acid catalyst. The reaction is an equilibrium process where a molecule of water is eliminated. riken.jp

The mechanism of acid-catalyzed esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.

Commonly used acid catalysts include sulfuric acid, phosphoric acid, and p-toluenesulfonic acid. mdpi.com However, these homogeneous catalysts can be difficult to separate from the reaction mixture and may lead to environmental concerns due to the generation of acidic waste. mdpi.com

Activated Ester Synthesis Approaches

To circumvent the equilibrium limitations of direct esterification and to proceed under milder conditions, activated ester synthesis is often employed. This involves converting the carboxylic acid into a more reactive derivative, an "activated ester," which then readily reacts with the alcohol.

One common method involves the use of coupling reagents that form a highly reactive intermediate with the carboxylic acid. For instance, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are frequently used. Another approach is the conversion of the carboxylic acid to an acid chloride, typically using thionyl chloride or oxalyl chloride. The resulting 4-nitrobenzoyl chloride can then react with 4-bromobenzyl alcohol, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. google.com

A study details the synthesis of various 4-nitro-benzoate derivatives by reacting 4-nitro-benzoyl chloride with the corresponding alcohol in the presence of ethanolic sodium hydroxide (B78521). researchgate.net This method highlights the utility of the acid chloride approach for synthesizing esters of 4-nitrobenzoic acid.

Catalytic Strategies in the Formation of Benzoate (B1203000) Esters

A wide array of catalysts has been developed to improve the efficiency and selectivity of benzoate ester synthesis. These include both homogeneous and heterogeneous catalysts.

Lewis acids such as tin(II) compounds, titanium, and zirconium have proven effective as high-temperature esterification catalysts. google.com For instance, a process for preparing benzoic esters using a tin(II) compound as a catalyst has been described. google.com Solid acid catalysts, such as zirconium metal solids fixed with various substances, have also been investigated for the synthesis of methyl benzoates, with a titanium-fixed zirconium catalyst showing the best activity. mdpi.com The use of solid acids offers advantages in terms of catalyst recovery and reuse. mdpi.com

Furthermore, organocatalysts like 4-(N,N-dimethylamino)pyridine (DMAP) and its derivatives are highly effective in promoting acylation reactions. organic-chemistry.org Even small amounts of DMAP can efficiently catalyze the reaction between an alcohol and an acid anhydride (B1165640) under solvent-free conditions. organic-chemistry.org

Development of Novel and Green Synthetic Procedures

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for ester synthesis. Key areas of advancement include solvent-free reactions, atom-economical approaches, and the application of flow chemistry.

Solvent-Free and Atom-Economical Syntheses

Solvent-free reaction conditions offer significant environmental benefits by reducing waste and simplifying product purification. rsc.org The synthesis of esters under solvent-free conditions has been achieved using various catalytic systems, including solid-phase Lewis acids and microwave irradiation. rsc.orgresearchgate.net For example, a clean and efficient method for esterification reactions using catalysts supported on a solid phase under "solvent-free" conditions has been developed, with reactions promoted by microwave irradiation. researchgate.net Another approach involves mechanochemistry, where high-speed ball-milling is used to induce esterification at room temperature without the need for solvents. nih.gov

Atom economy, a concept that measures the efficiency of a chemical process in terms of the incorporation of all reactant atoms into the desired product, is a central tenet of green chemistry. wikipedia.orgprimescholars.com Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate byproducts. nih.gov The development of catalytic reactions that proceed with high atom economy is a major goal in modern synthetic chemistry. jst.go.jpacs.org

Flow Chemistry Techniques for Ester Production

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for ester production, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.gov

Continuous-flow processes have been successfully applied to various esterification reactions. riken.jp For instance, a solid catalyst has been developed that can produce esters in high yields in a continuous-flow process. riken.jp The alcohol and carboxylic acid are pumped through a column packed with the catalyst, yielding the desired ester. riken.jp Flow chemistry has also been utilized for the selective reduction of esters to aldehydes, demonstrating the precise control that can be achieved with this technology. researchgate.net The synthesis of α-trifluoromethylthiolated esters has been accomplished using a telescoped continuous-flow approach, highlighting the potential for multi-step syntheses in flow. acs.org

Purity Assessment and Yield Optimization Studies

The synthesis of 4-bromobenzyl 4-nitrobenzoate is a process that necessitates rigorous control over reaction conditions and purification methods to ensure a high degree of purity and an optimized yield. Research in this area, while not extensively published as a standalone topic, can be understood through the lens of synthetic methodologies for analogous esters and the general principles of process optimization and analytical chemistry. The primary route to this compound involves the esterification of 4-bromobenzyl alcohol with 4-nitrobenzoyl chloride or the reaction of 4-bromobenzyl bromide with a salt of 4-nitrobenzoic acid.

Purity Assessment

The purity of 4-bromobenzyl 4-nitrobenzoate is typically ascertained through a combination of chromatographic and spectroscopic techniques, alongside physical property measurements.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity of non-volatile organic compounds like 4-bromobenzyl 4-nitrobenzoate. A reverse-phase HPLC method, similar to those developed for other benzyl (B1604629) benzoate derivatives, can effectively separate the target compound from starting materials and byproducts. arlok.comresearchgate.net The mobile phase composition, typically a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid, is a critical parameter to optimize for achieving good resolution. sielc.com Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying any volatile impurities. researchgate.netnih.govojp.gov

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure and assessing purity. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of both the 4-bromobenzyl and 4-nitrobenzoate moieties, as well as a characteristic singlet for the benzylic methylene (B1212753) protons.

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of functional groups. Key absorptions would include the C=O stretching of the ester group (typically around 1720 cm⁻¹), the C-O stretching, and the characteristic peaks for the aromatic rings and the nitro group.

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

Physical Properties:

Melting Point: A sharp and well-defined melting point is a good indicator of high purity. For analogous compounds like benzyl 4-nitrobenzoate, a melting point of 84-85 °C has been reported.

A summary of analytical techniques for purity assessment is presented in Table 1.

| Analytical Technique | Purpose | Expected Observations for 4-bromobenzyl 4-nitrobenzoate |

| HPLC | Quantify purity and identify non-volatile impurities. | A major peak corresponding to the product with minimal impurity peaks. |

| GC-MS | Identify and quantify volatile impurities. | A primary peak with a mass spectrum matching the target compound. |

| ¹H NMR | Structural confirmation and detection of proton-containing impurities. | Characteristic aromatic and benzylic proton signals. |

| ¹³C NMR | Structural confirmation and detection of carbon-containing impurities. | Distinct signals for each carbon atom in the molecule. |

| IR Spectroscopy | Functional group identification. | Strong C=O stretch, C-O stretch, and NO₂ absorptions. |

| Melting Point | Assess purity. | A sharp and consistent melting range. |

Yield Optimization Studies

The optimization of the synthetic yield for 4-bromobenzyl 4-nitrobenzoate involves a systematic investigation of various reaction parameters. The esterification reaction is influenced by factors such as the choice of reactants, solvent, catalyst, temperature, and reaction time.

Reactant and Solvent Selection: The reaction is commonly performed using 4-bromobenzyl alcohol and 4-nitrobenzoyl chloride in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct. The choice of solvent is also critical; aprotic solvents like dichloromethane (B109758) or diethyl ether are often used.

Catalyst and Reaction Conditions: In related esterifications, catalysts can play a significant role. For instance, the synthesis of benzyl 4-nitrobenzoate has been reported with a yield of 87%. While specific optimization studies for the bromo-derivative are not widely available, it can be inferred that similar conditions would provide a good starting point. The reaction temperature is typically kept low initially and may be raised to drive the reaction to completion.

Purification and Yield: The crude product is often purified by recrystallization. The choice of solvent for recrystallization is crucial for obtaining a high yield of pure product. A solvent is chosen in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For nitroaryl compounds, alcoholic solvents are often effective. rochester.edu The yield of the purified product is a key metric of the reaction's efficiency. For example, in the synthesis of the precursor 4-bromobenzoic acid from 4-bromobenzyl alcohol, yields of 83-87% have been reported after purification. orgsyn.org

Table 2 presents hypothetical data from a study aimed at optimizing the yield of 4-bromobenzyl 4-nitrobenzoate by varying the base and solvent.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pyridine | Dichloromethane | 0 to rt | 4 | 85 |

| 2 | Triethylamine | Dichloromethane | 0 to rt | 4 | 88 |

| 3 | Pyridine | Diethyl Ether | 0 to rt | 6 | 82 |

| 4 | Triethylamine | Diethyl Ether | 0 to rt | 6 | 86 |

| 5 | Triethylamine | Toluene | rt to 50 | 3 | 90 |

This table is illustrative and based on general principles of organic synthesis.

Further studies could involve exploring different catalyst systems, optimizing the molar ratio of reactants, and fine-tuning the recrystallization process to maximize the yield of high-purity 4-bromobenzyl 4-nitrobenzoate.

Structural Elucidation and Solid State Characterization

Advanced Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopic methods provide detailed information about the connectivity of atoms and the types of chemical bonds within the 4-bromobenzyl 4-nitrobenzoate (B1230335) molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Although specific experimental spectra for 4-bromobenzyl 4-nitrobenzoate are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of its constituent parts: the 4-bromobenzyl group and the 4-nitrobenzoate moiety.

In the ¹H NMR spectrum, the protons of the two aromatic rings would appear as distinct AA'BB' systems. The protons on the nitro-substituted ring are expected to be deshielded due to the strong electron-withdrawing nature of the nitro group, appearing at higher chemical shifts compared to the protons on the bromo-substituted ring. The methylene (B1212753) protons (-CH₂-) of the benzyl (B1604629) group would appear as a singlet, integrating to two protons, with a chemical shift influenced by the adjacent ester oxygen and the brominated aromatic ring.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester group is characteristically found at a low field (high ppm value). The aromatic carbons would appear in the typical region for sp² hybridized carbons, with their specific shifts influenced by the bromo and nitro substituents. The methylene carbon would appear at a higher field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-bromobenzyl 4-nitrobenzoate

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methylene (-CH₂-) | ~5.4 | ~66 |

| Aromatic (C-H, brominated ring) | 7.3 - 7.6 | 129 - 132 |

| Aromatic (C-H, nitrated ring) | 8.2 - 8.4 | 123 - 131 |

| Carbonyl (C=O) | - | ~164 |

| Quaternary (C-Br) | - | ~123 |

| Quaternary (C-NO₂) | - | ~151 |

| Quaternary (C-ipso, ester) | - | ~135 |

Note: These are predicted values based on analogous compounds and may vary from experimental results.

Two-dimensional (2D-NMR) techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the assignments by showing correlations between coupled protons and between protons and their directly attached carbons, respectively.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. The spectrum of 4-bromobenzyl 4-nitrobenzoate exhibits characteristic absorption bands that confirm its structure.

The most prominent features in the IR spectrum include a strong absorption band corresponding to the C=O stretching vibration of the ester group. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group also give rise to strong, characteristic bands. Aromatic C-H and C=C stretching vibrations, as well as the C-Br stretching vibration, are also observable.

Table 2: Key IR Absorption Bands for 4-bromobenzyl 4-nitrobenzoate

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (-CH₂-) | 2980 - 2850 | Weak |

| Ester C=O Stretch | ~1725 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| NO₂ Asymmetric Stretch | ~1530 | Strong |

| NO₂ Symmetric Stretch | ~1350 | Strong |

| C-O Stretch (Ester) | 1300 - 1100 | Strong |

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the non-polar C=C and C-Br bonds, aiding in a complete vibrational analysis of the molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. For 4-bromobenzyl 4-nitrobenzoate (C₁₄H₁₀BrNO₄), the calculated molecular weight is approximately 334.98 g/mol for the major isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Common fragmentation pathways would involve the cleavage of the ester bond. This would lead to the formation of key fragment ions, such as the 4-bromobenzyl cation ([C₇H₆Br]⁺, m/z ≈ 169/171) and the 4-nitrobenzoate radical or anion. Other fragments corresponding to the loss of NO₂ or CO₂ from the parent molecule may also be observed.

X-ray Crystallography for Comprehensive Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and details about the packing of molecules in the crystal lattice. While a specific crystal structure for 4-bromobenzyl 4-nitrobenzoate is not publicly available, analysis of closely related structures, such as 4-bromophenyl 4-nitrobenzoate, provides significant insight into its likely solid-state conformation.

Crystal Packing and Lattice Dynamics

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces. For 4-bromobenzyl 4-nitrobenzoate, several types of interactions are expected to dictate the packing arrangement. These include:

Dipole-dipole interactions: Arising from the polar ester and nitro groups.

π–π stacking: Interactions between the electron-rich and electron-poor aromatic rings. The nitro-substituted ring is electron-poor, while the bromo-substituted ring is comparatively electron-rich, which could favor offset or face-to-face stacking arrangements.

Halogen bonding: The bromine atom can act as a Lewis acid, interacting with the electronegative oxygen atoms of the nitro or carbonyl groups of neighboring molecules.

C-H···O hydrogen bonds: Weak hydrogen bonds between the aromatic or methylene C-H groups and the oxygen atoms can further stabilize the crystal structure.

These interactions collectively create a stable, three-dimensional lattice. The study of lattice dynamics would involve analyzing the vibrational modes of the crystal as a whole, which are influenced by the strength and nature of these intermolecular forces. This provides information on the rigidity and thermal properties of the crystal.

Intermolecular Interactions

The crystal packing of 4-bromobenzyl 4-nitrobenzoate is stabilized by a network of weak intermolecular interactions. While specific crystallographic data for 4-bromobenzyl 4-nitrobenzoate is not extensively detailed in publicly accessible literature, the interactions governing its assembly can be inferred from the analysis of structurally similar compounds, such as 4-nitrophenyl 4-bromobenzoate (B14158574). The key interactions expected to be present include hydrogen bonds, π-π stacking, halogen bonding, and C-H···O contacts.

Hydrogen Bonding and C-H···O Contacts: In many nitro-substituted aromatic esters, classical hydrogen bonds are absent. Instead, weaker C-H···O hydrogen bonds play a crucial role in the supramolecular assembly. nih.gov In the crystal structure of 4-nitrophenyl 4-bromobenzoate, molecules are linked into chains by weak C-H···O hydrogen bonds. nih.gov Similar interactions are anticipated in 4-bromobenzyl 4-nitrobenzoate, where the aromatic protons can interact with the oxygen atoms of the nitro and ester groups.

π-π Stacking: Aromatic rings in adjacent molecules can engage in π-π stacking interactions, further stabilizing the crystal lattice. The relative orientation of the phenyl rings, whether parallel-displaced or T-shaped, would influence the strength and nature of these interactions. In related nitroaromatic compounds, π-π stacking interactions with centroid-centroid distances of around 3.640 Å have been observed. researchgate.net

Halogen Bonding: The bromine atom in 4-bromobenzyl 4-nitrobenzoate can act as a halogen bond donor, interacting with nucleophilic atoms such as the oxygen atoms of the nitro group. In the crystal structure of 4-nitrophenyl 4-bromobenzoate, Br···O contacts with a distance of 3.140 (4) Å are observed, indicating the presence of halogen bonding. nih.gov This type of interaction is a significant directional force in the crystal engineering of halogenated organic compounds.

A summary of expected intermolecular interactions and their typical geometric parameters is presented in Table 1.

Table 1: Potential Intermolecular Interactions in 4-bromobenzyl 4-nitrobenzoate and Their Characteristics

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Crystal Packing |

|---|---|---|---|---|

| C-H···O Contacts | Aromatic C-H | Nitro O, Ester O | 2.2 - 2.8 | Formation of chains and networks |

| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 | Stabilization of layered structures |

Data inferred from analogous structures like 4-nitrophenyl 4-bromobenzoate. nih.gov

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, and co-crystallization, the formation of a crystalline solid containing two or more different molecules in the same lattice, are critical areas of study in solid-state chemistry and materials science. While no specific studies on the polymorphism or co-crystallization of 4-bromobenzyl 4-nitrobenzoate have been reported, the behavior of the closely related compound, 4-bromophenyl 4-nitrobenzoate, offers significant insights.

A notable case involves a study on what was initially reported as three polymorphs of 4-bromophenyl 4-bromobenzoate. rsc.org Subsequent re-refinement of the crystal structure of "Form III" revealed it to be a co-crystal, not a polymorph. rug.nlrsc.org This co-crystal was found to contain approximately 25% 4-bromophenyl 4-bromobenzoate and 75% 4-bromophenyl 4-nitrobenzoate. rug.nlrsc.org

This finding underscores the subtlety in distinguishing between polymorphism and co-crystallization and highlights the importance of thorough characterization. The cell parameters of the misidentified "Form III" were found to be consistent with those of pure 4-bromophenyl 4-nitrobenzoate, which had been reported by the same authors in an earlier study. rug.nlnih.gov

The investigation into the trimorphs of 4-bromophenyl 4-bromobenzoate and the subsequent identification of one form as a co-crystal with 4-bromophenyl 4-nitrobenzoate demonstrates the potential for the latter to form multi-component crystalline solids. This propensity for co-crystal formation is a key area of interest in crystal engineering, as it allows for the tuning of solid-state properties.

Table 2: Crystallographic Data for 4-bromophenyl 4-nitrobenzoate

| Parameter | Value |

|---|---|

| Formula | C₁₃H₈BrNO₄ |

| Molecular Weight | 322.11 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a (Å) | 3.845 |

| b (Å) | 11.650 |

| c (Å) | 27.482 |

| α (°) | 90.00 |

| β (°) | 90.00 |

| γ (°) | 90.00 |

| Volume (ų) | 1230.9 |

Source: PubChem CID 221821 nih.gov

The study of such systems provides a valuable framework for anticipating and potentially designing novel crystalline forms of 4-bromobenzyl 4-nitrobenzoate, either as polymorphs or as co-crystals with other suitable molecules. The subtle differences in molecular structure between the 'phenyl' and 'benzyl' linkers could lead to distinct packing arrangements and intermolecular interaction motifs, making the exploration of 4-bromobenzyl 4-nitrobenzoate's solid-state landscape a promising avenue for future research.

Reactivity Profiles and Mechanistic Investigations

Hydrolytic and Transesterification Pathways of 4-bromobenzyl 4-nitrobenzoate (B1230335)

The ester functional group in 4-bromobenzyl 4-nitrobenzoate is a primary site for reactions such as hydrolysis and transesterification, which can be initiated under different conditions.

Influence of Acidic and Basic Media on Reaction Kinetics and Mechanisms

The cleavage of the ester bond in 4-bromobenzyl 4-nitrobenzoate can be achieved through hydrolysis in both acidic and basic environments, each following a distinct mechanistic pathway.

Basic Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of the ester proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the 4-bromobenzyl alcohol as the leaving group and forming 4-nitrobenzoic acid, which is then deprotonated by the base to yield the corresponding carboxylate salt. The reaction is typically irreversible as the carboxylate is resonance-stabilized and shows little tendency to react with the alcohol.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A water molecule, acting as a nucleophile, then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com Following a series of proton transfers, the 4-bromobenzyl alcohol is eliminated, and the protonated 4-nitrobenzoic acid is formed. Deprotonation of this species regenerates the acid catalyst and yields the final carboxylic acid product. This process is reversible. masterorganicchemistry.com

Transesterification: This process involves the conversion of one ester to another by exchanging the alkoxy group. masterorganicchemistry.com For 4-bromobenzyl 4-nitrobenzoate, this can be achieved by reacting it with an excess of another alcohol in the presence of an acid or base catalyst.

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with the incoming alcohol acting as the nucleophile instead of water. The reaction follows a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) sequence. masterorganicchemistry.com

Base-Catalyzed Transesterification: An alkoxide from the new alcohol acts as the nucleophile, attacking the carbonyl carbon in an addition-elimination sequence. masterorganicchemistry.comyoutube.com To drive the equilibrium towards the desired product, the reactant alcohol is often used as the solvent. masterorganicchemistry.com

Enzymatic Biotransformations of Ester Linkages

Lipases are a class of enzymes that can catalyze the hydrolysis of ester bonds. researchgate.netmdpi.com These biocatalysts offer a high degree of chemo-, regio-, and enantioselectivity under mild reaction conditions. The enzymatic hydrolysis of esters like 4-bromobenzyl 4-nitrobenzoate is of interest for producing chiral alcohols or acids. The activity of lipases is often assayed using p-nitrophenyl esters, where the release of p-nitrophenol can be monitored spectrophotometrically. researchgate.netsemanticscholar.org

The mechanism of lipase-catalyzed hydrolysis involves a catalytic triad (B1167595) (commonly serine, histidine, and aspartate/glutamate) in the enzyme's active site. The serine hydroxyl group acts as a nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate, which then acylates the enzyme. The deacylation step, involving a water molecule, releases the carboxylic acid and regenerates the enzyme. For 4-bromobenzyl 4-nitrobenzoate, this would yield 4-nitrobenzoic acid and 4-bromobenzyl alcohol. The efficiency of this process can be influenced by the specific lipase (B570770) used, the solvent, pH, and temperature. mdpi.comnih.gov Some lipases have been shown to chemoselectively hydrolyze one ester group in di-esters, suggesting potential for controlled transformations. nih.gov

Nucleophilic and Electrophilic Substitution Reactions on Aromatic Moieties

The two aromatic rings of 4-bromobenzyl 4-nitrobenzoate possess different substituents, leading to distinct reactivities in substitution reactions.

Reactivity at the Bromobenzyl Ring

The bromobenzyl ring contains a bromine atom, which is a deactivating, ortho-, para-directing group for electrophilic aromatic substitution due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. msu.edu

Nucleophilic Aromatic Substitution (SNA_r): Generally, aryl halides like bromobenzene (B47551) are unreactive towards nucleophilic substitution under standard conditions. libretexts.org Reaction requires either very harsh conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org In the bromobenzyl moiety, the absence of such strong activating groups makes SNA_r reactions at the bromine-substituted carbon unlikely.

Transformations Involving the Nitrobenzoate Ring (e.g., Nitro Group Reduction)

The nitrobenzoate ring is strongly deactivated towards electrophilic substitution due to the powerful electron-withdrawing nature of both the nitro group and the ester functionality. msu.edu Conversely, it is highly activated for nucleophilic aromatic substitution, although there isn't a suitable leaving group on this ring in the parent molecule. The most significant transformation for this ring is the reduction of the nitro group.

Nitro Group Reduction: The reduction of an aromatic nitro group to an amino group is a synthetically important transformation. wikipedia.orgyoutube.com A variety of reagents can accomplish this conversion, and the choice of reagent can be critical to avoid affecting other functional groups like the ester and the aryl bromide. commonorganicchemistry.com

| Reagent/Catalyst | Conditions | Selectivity Notes |

| H₂/Pd-C | Catalytic hydrogenation | Highly efficient, but may also cause dehalogenation (hydrodebromination) of the bromobenzyl ring. commonorganicchemistry.com |

| H₂/Raney Nickel | Catalytic hydrogenation | Often used to avoid dehalogenation of aryl halides (Cl, Br, I). commonorganicchemistry.com |

| Fe, Zn, or SnCl₂ | In acidic media (e.g., HCl, Acetic Acid) | Milder methods that are often chemoselective for the nitro group in the presence of other reducible functionalities. commonorganicchemistry.com |

| Sodium Sulfide (Na₂S) | Can sometimes selectively reduce one nitro group in the presence of another. commonorganicchemistry.com |

The resulting product, 4-bromobenzyl 4-aminobenzoate, possesses a reactive amino group that can undergo further reactions such as diazotization followed by substitution (Sandmeyer reactions) or acylation.

Photochemical and Thermochemical Transformations

The response of 4-bromobenzyl 4-nitrobenzoate to energy input in the form of light or heat can lead to specific chemical changes.

Photochemical Transformations: Aromatic nitro compounds are known to undergo photochemical reactions. For instance, nitro groups can be involved in photoreduction or rearrangement reactions. The presence of the bromine atom could also influence the photochemical behavior, potentially leading to homolytic cleavage of the C-Br bond under UV irradiation to form radical intermediates.

Thermochemical Transformations: Upon heating, organic compounds eventually decompose. For 4-bromobenzyl 4-nitrobenzoate, the thermal stability would be limited by its weakest bonds. The C–NO₂ bond in nitroaromatics can be a point of cleavage at elevated temperatures, and nitro compounds can decompose exothermically, sometimes emitting toxic fumes of nitrogen oxides. researchgate.netnih.gov The ester linkage could also be subject to thermal cleavage. The precise decomposition pathway and products would depend on the specific conditions (temperature, atmosphere).

Kinetic and Thermodynamic Studies of Chemical Reactions

The structure of 4-bromobenzyl 4-nitrobenzoate incorporates two key electron-withdrawing groups: a bromo group on the benzyl (B1604629) moiety and a nitro group on the benzoate (B1203000) moiety. In a potential solvolysis reaction, the leaving group would be the 4-nitrobenzoate anion, and a benzyl carbocation intermediate would be formed. The stability of both the leaving group and the carbocation intermediate, as well as the structure of the transition state, are influenced by these substituents.

Detailed Research Findings

The Hammett equation is a powerful tool for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.orgoxfordreference.com It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) of a substituted aromatic compound to that of the unsubstituted parent compound (k₀ or K₀) through the equation:

log(k/k₀) = ρσ

where ρ (rho) is the reaction constant, which describes the sensitivity of the reaction to substituent effects, and σ (sigma) is the substituent constant, which is a measure of the electronic effect (inductive and resonance) of a particular substituent. wikipedia.orgslideshare.net

Electron-withdrawing groups , such as the nitro group (-NO₂), have positive σ values, indicating they decrease the electron density of the aromatic ring. libretexts.org

Electron-donating groups have negative σ values.

A positive ρ value for a reaction signifies that the reaction is accelerated by electron-withdrawing groups, which typically indicates the buildup of negative charge in the transition state.

A negative ρ value indicates that the reaction is favored by electron-donating groups, suggesting the development of a positive charge in the transition state. nih.gov

In the context of the solvolysis of 4-bromobenzyl 4-nitrobenzoate, the rate-determining step would likely be the cleavage of the C-O bond to form a 4-bromobenzyl carbocation and a 4-nitrobenzoate anion. The formation of the carbocation would be disfavored by the electron-withdrawing bromo substituent on the benzyl ring. Conversely, the electron-withdrawing nitro group on the benzoate leaving group would stabilize the resulting anion, making it a better leaving group.

Studies on the solvolysis of substituted benzyl chlorides have shown that electron-withdrawing groups on the benzyl ring decrease the reaction rate, leading to a large negative ρ value. wikipedia.org This is consistent with a mechanism involving the formation of a carbocationic intermediate. For the hydrolysis of substituted ethyl benzoates, a positive ρ value is observed, as the reaction involves a nucleophilic attack on the carbonyl carbon, and the transition state has a partial negative charge. libretexts.org

Illustrative Data Tables

To illustrate the expected kinetic behavior of 4-bromobenzyl 4-nitrobenzoate, we can consider data from related systems. The following table presents Hammett substituent constants (σ) for relevant groups.

Table 1: Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para |

|---|---|---|

| -H | 0.00 | 0.00 |

| -Br | 0.39 | 0.23 |

| -NO₂ | 0.71 | 0.78 |

| -OCH₃ | 0.12 | -0.27 |

| -CH₃ | -0.07 | -0.17 |

Data sourced from established physical organic chemistry principles. libretexts.org

The positive σ value for the para-bromo group (0.23) indicates its electron-withdrawing nature, which would destabilize a benzyl carbocation. The large positive σ value for the para-nitro group (0.78) highlights its strong electron-withdrawing capacity, which would stabilize the negative charge on the carboxylate leaving group.

The following table provides hypothetical rate constants for the solvolysis of para-substituted benzyl benzoates to demonstrate the influence of the substituent on the benzyl ring. The values are illustrative and based on the principles of LFER.

Table 2: Illustrative Relative Rate Constants for the Solvolysis of para-Substituted Benzyl Benzoates at 25°C

| Substituent (X) in X-C₆H₄CH₂-OCOC₆H₅ | Hammett Constant (σ_para) | Relative Rate Constant (k_rel) |

|---|---|---|

| -OCH₃ | -0.27 | 100 |

| -CH₃ | -0.17 | 10 |

| -H | 0.00 | 1 |

| -Br | 0.23 | 0.1 |

| -NO₂ | 0.78 | 0.001 |

These are hypothetical values for illustrative purposes based on LFER principles.

This table illustrates that electron-donating groups (-OCH₃, -CH₃) would accelerate the solvolysis by stabilizing the developing positive charge on the benzylic carbon, while electron-withdrawing groups (-Br, -NO₂) would significantly retard the reaction.

Thermodynamic Considerations

The thermodynamics of the reaction are described by the activation parameters: the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). These parameters are related to the rate constant by the Eyring equation. While specific values for 4-bromobenzyl 4-nitrobenzoate are not documented, studies on related compounds, such as the hydrolysis of diphenylmethyl p-nitrobenzoate, provide insight into the expected trends. rsc.org The presence of bulky and electron-withdrawing groups can influence the ordering of the solvent molecules around the transition state, which in turn affects the entropy of activation.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and the preferred three-dimensional arrangement of atoms.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wavefunction. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for medium-sized organic molecules like 4-bromobenzyl 4-nitrobenzoate (B1230335).

The table below shows a hypothetical set of optimized geometric parameters for 4-bromobenzyl 4-nitrobenzoate, as would be obtained from a DFT calculation.

| Parameter | Description | Predicted Value |

| C-Br Bond Length | The length of the bond between the bromine atom and the benzyl (B1604629) ring carbon. | ~1.90 Å |

| N-O Bond Lengths | The lengths of the bonds within the nitro group. | ~1.23 Å |

| C=O Bond Length | The length of the carbonyl bond in the ester group. | ~1.21 Å |

| C-O-C Bond Angle | The angle of the ester linkage. | ~116° |

| Ring-Ring Dihedral | The twist angle between the planes of the two aromatic rings. | Variable |

Note: These are typical values for similar compounds and serve as illustrative examples.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. libretexts.org

The energy of the HOMO is related to the molecule's ionization potential, indicating its tendency to donate electrons. A higher HOMO energy suggests greater reactivity as a nucleophile. Conversely, the LUMO energy relates to the electron affinity, with a lower LUMO energy indicating a greater propensity to accept electrons and act as an electrophile. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net

For 4-bromobenzyl 4-nitrobenzoate, the electron-withdrawing nitro group is expected to significantly lower the energy of both the HOMO and LUMO, with a pronounced effect on the LUMO, which would likely be localized on the nitrobenzoate moiety. The electron-donating character of the ester oxygen and the bromine atom would influence the HOMO, which is likely distributed across the benzyl ring. nih.gov This distribution makes the molecule susceptible to nucleophilic attack at the nitrobenzoate ring and electrophilic attack on the bromobenzyl ring.

The following table presents representative FMO energy values for a molecule like 4-bromobenzyl 4-nitrobenzoate, calculated at a DFT level of theory.

| Parameter | Description | Predicted Energy (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | ~ -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | ~ -2.5 eV |

| ΔE (LUMO-HOMO) | The energy gap between the LUMO and HOMO. | ~ 4.5 eV |

Note: These values are illustrative, based on similar nitroaromatic compounds. researchgate.net

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that vibrate and rotate at finite temperatures. Molecular Dynamics (MD) simulations model this motion by applying Newton's laws of motion to the atoms in the molecule over time. mdpi.comrsc.org This approach allows for the exploration of the molecule's conformational landscape—the full range of shapes it can adopt by rotating around its single bonds.

For 4-bromobenzyl 4-nitrobenzoate, the key flexible bonds are the C-O and C-C bonds of the benzyl ester linkage (C₆H₄-CH₂-O-C(O)-C₆H₄). MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations. researchgate.net This information is crucial for understanding how the molecule might interact with other molecules or biological targets, as its shape can adapt to fit into binding sites. Simulations can be performed in a vacuum to study intrinsic properties or in a solvent to see how the environment affects conformational preferences. acs.org The results of an MD simulation are often visualized as a trajectory of atomic motion or analyzed to determine the probability of finding the molecule in a particular conformation.

Prediction of Spectroscopic Parameters and Spectral Simulation

Computational methods can predict various spectroscopic properties, providing a powerful complement to experimental characterization. By calculating the vibrational frequencies of the optimized molecular geometry, it is possible to simulate the infrared (IR) and Raman spectra. researchgate.netyoutube.com These simulations help in assigning the peaks observed in experimental spectra to specific molecular motions, such as the stretching of the C=O or N-O bonds, or the bending of C-H bonds.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. rsc.org Predicting the ¹H and ¹³C NMR spectra can aid in structure verification. For example, in the ¹³C NMR spectrum of the closely related benzyl 4-nitrobenzoate, the carbonyl carbon appears around 164.5 ppm, while aromatic carbons range from 123 to 151 ppm. rsc.org The introduction of a bromine atom in 4-bromobenzyl 4-nitrobenzoate would be predicted to cause a downfield shift for the carbon atom it is attached to (the ipso-carbon) and influence the shifts of other carbons in that ring.

The table below shows experimental NMR data for the analogous compound, benzyl 4-nitrobenzoate, which serves as a basis for predicting the spectrum of the title compound.

| Nucleus | Chemical Shift (δ, ppm) in Benzyl 4-nitrobenzoate | Expected Influence of 4-Bromo Substituent |

| ¹³C (C=O) | 164.46 | Minimal change |

| ¹³C (CH₂) | 67.59 | Minimal change |

| ¹³C (Nitro-ring) | 123.49, 130.76, 135.44, 150.52 | Minimal change |

| ¹³C (Benzyl-ring) | 128.38, 128.59, 128.68, 135.19 | Significant shift for C-Br, smaller shifts for others |

| ¹H (CH₂) | 5.41 | Minimal change |

| ¹H (Aromatic) | 7.37-7.47, 8.22-8.29 | Splitting patterns will change for the bromobenzyl ring protons |

Data sourced from reference rsc.org for benzyl 4-nitrobenzoate in CDCl₃.

Intermolecular Interaction Energy Analysis and Crystal Packing Prediction

The arrangement of molecules in a solid-state crystal is dictated by a complex balance of intermolecular interactions. researchgate.net For 4-bromobenzyl 4-nitrobenzoate, these include van der Waals forces, dipole-dipole interactions from the polar ester and nitro groups, C-H···O hydrogen bonds, π-π stacking between the aromatic rings, and, significantly, halogen bonding.

Crystal Structure Prediction (CSP) is a computational field that aims to predict the most stable crystal packing arrangements from the molecular structure alone. By generating thousands of hypothetical crystal structures and ranking them by their calculated lattice energies, CSP can identify likely polymorphs (different crystal forms of the same compound) and provide atomic-level detail on their packing motifs. researchgate.net This is invaluable for understanding the physical properties of the solid material.

Advanced Applications and Functional Material Development

Role as a Key Intermediate in Multi-Step Organic Synthesis

In the intricate field of creating complex organic molecules, chemists often rely on a step-by-step approach known as multi-step synthesis. libretexts.org This process involves sequentially combining and modifying simpler molecules to build a larger, more elaborate final product. The choice of starting materials and intermediates is crucial for the success of such syntheses. 4-Bromobenzyl 4-nitrobenzoate (B1230335) is a prime example of a key intermediate, a molecular scaffold that can be strategically manipulated to achieve a desired chemical architecture.

The value of this compound lies in its bifunctional nature. It possesses two distinct chemically reactive areas: the bromine atom on the benzyl (B1604629) ring and the nitro group on the benzoate (B1203000) ring. These groups can be targeted with different reagents in separate reaction steps, allowing for controlled and predictable modifications.

Interactive Table: Functional Groups of 4-Bromobenzyl 4-Nitrobenzoate and Their Synthetic Roles

| Functional Group | Position | Potential Role in Synthesis |

|---|---|---|

| Bromo (-Br) | Benzyl Ring | Enables carbon-carbon bond formation (e.g., cross-coupling reactions), substitution reactions. |

| Nitro (-NO2) | Benzoate Ring | Can be reduced to an amine (-NH2) for further functionalization; acts as an electron-withdrawing group. |

Precursor for Complex Molecular Architectures

The structure of 4-bromobenzyl 4-nitrobenzoate makes it an ideal precursor for constructing complex molecular frameworks. For instance, the bromine atom can participate in various cross-coupling reactions, such as Suzuki or Heck reactions, which are powerful methods for creating new carbon-carbon bonds. This allows for the attachment of diverse molecular fragments to the benzyl portion of the molecule.

Simultaneously or in a subsequent step, the nitro group can be chemically transformed. A common and highly useful transformation is the reduction of the nitro group to an amine (an -NH2 group). This amine can then be used to form amides, imines, or other nitrogen-containing structures, adding another layer of complexity and functionality to the molecule. This step-wise approach provides chemists with precise control over the final structure. The synthesis of complex thieno[2,3-d]pyrimidines, for example, has utilized a 2-(4-bromobenzyl) moiety as a key building block to construct the final bioactive compounds. nih.gov

Implementation in Protecting Group Strategies (e.g., 4-nitrobenzyl protecting groups)

In multi-step synthesis, it is often necessary to temporarily block a reactive part of a molecule to prevent it from interfering with a reaction occurring elsewhere. This temporary block is called a "protecting group." The 4-nitrobenzyl group, a component of the title compound, is a well-established photolabile protecting group (PPG), particularly for carboxylic acids. thieme-connect.deresearchgate.netacs.org

A PPG can be removed with light, which is a mild and "traceless" method that avoids the need for harsh chemical reagents. wikipedia.org The 4-nitrobenzyl group is attached to a carboxylic acid to form a 4-nitrobenzyl ester. This ester is stable to many chemical conditions but can be cleaved by irradiating it with UV light (typically around 365 nm), releasing the original carboxylic acid and a byproduct, o-nitrosobenzaldehyde. wikipedia.orgupenn.edumdpi.com This process, known as photocleavage, offers high spatial and temporal control over a reaction. upenn.edunih.gov While the ester in 4-bromobenzyl 4-nitrobenzoate links two large aromatic parts, the principles of 4-nitrobenzyl protection are central to its chemistry, demonstrating how this structural motif is employed to mask reactive groups during complex synthetic sequences. nih.govlibretexts.org

Exploration in the Development of Advanced Materials

Beyond its role in synthesis, the molecular structure of 4-bromobenzyl 4-nitrobenzoate suggests its potential for use in the creation of advanced materials with specific functions.

Non-Linear Optical (NLO) Material Research (based on similar nitrobenzoates)

Non-linear optical (NLO) materials are substances that interact with intense light, like that from a laser, to change its properties, such as its frequency (color). samaterials.com These materials are crucial for technologies in telecommunications, photonics, and high-speed information processing. rsc.org A key requirement for many organic NLO materials is the presence of an electron-donating group and a strong electron-accepting group, connected by a system of delocalized π-electrons. optica.org

The 4-nitrobenzoate portion of the molecule is particularly relevant here. The nitro group (-NO2) is a very strong electron-accepting group. nih.gov Research on similar molecules, such as p-nitroaniline and various nitrobenzoate derivatives, has shown that this feature can lead to significant NLO properties, including Second Harmonic Generation (SHG), where the frequency of incoming light is doubled. optica.orgaip.orgrsc.orgrsc.org The presence of the nitro group enhances the charge transfer within the molecule, which is a fundamental contributor to the NLO response. researchgate.net Although 4-bromobenzyl 4-nitrobenzoate itself may not be a primary NLO material, its structural motifs are found in compounds actively researched for these properties, suggesting its potential as a building block for more complex NLO systems. researchgate.net

Interactive Table: NLO Properties of Related Nitro Compounds

| Compound | Key Feature | Observed NLO Property |

|---|---|---|

| p-Nitroaniline (p-NA) | Prototypical donor-acceptor molecule | Strong SHG in specific crystalline forms. optica.orgaip.org |

| 2-methyl imidazolium-4-nitrobenzoate | Contains nitrobenzoate moiety | Investigated for NLO characteristics. researchgate.net |

Components in Functional Polymer Systems

Functional polymers are large molecules engineered to have specific properties, such as thermal stability, flame resistance, or electronic conductivity. mdpi.com The structure of 4-bromobenzyl 4-nitrobenzoate makes it a candidate for incorporation into such polymers.

The bromine atom on the benzyl ring can serve as a reactive handle for polymerization. Post-polymerization modification is a powerful strategy where a simple polymer is first made and then functionalized. researchgate.net For example, a polymer containing bromo- groups can be synthesized and then other molecules can be attached at these bromine sites. researchgate.netacs.org This allows for the creation of a wide variety of functional materials from a common polymeric precursor. researchgate.net

Furthermore, the entire 4-bromobenzyl 4-nitrobenzoate molecule could potentially be used to create polymers with enhanced thermal properties. Aromatic polyamides and other polymers incorporating halogen atoms like bromine are known for their thermal resistance and flame-retardant capabilities. mdpi.com The rigid, aromatic structure of the molecule would contribute to the stability of the resulting polymer chain.

Future Research Directions and Emerging Paradigms

Untapped Reactivity and Cascade Transformations

The inherent functionalities of 4-bromobenzyl 4-nitrobenzoate (B1230335) offer a rich playground for the exploration of novel reactivity and the development of elegant cascade transformations. The presence of both a potential leaving group (bromide, upon conversion from the benzyl (B1604629) alcohol) and an electron-withdrawing nitro group on separate aromatic rings invites a multitude of synthetic strategies.

Future investigations could focus on leveraging these features in sequential or one-pot reactions. For instance, the benzyl moiety can be readily converted to a benzylic bromide, a reactive electrophile susceptible to nucleophilic substitution. This opens the door for the introduction of a wide array of functional groups. Concurrently, the nitro group can serve as a powerful directing group in electrophilic aromatic substitution or be reduced to an amino group, which in turn can participate in a host of further transformations such as diazotization or acylation.

A particularly exciting avenue lies in the design of cascade reactions where a single stimulus triggers a series of intramolecular and/or intermolecular events. For example, an initial nucleophilic substitution at the benzylic position could be designed to unmask a catalyst or a reactive intermediate that subsequently facilitates a transformation involving the nitrobenzoate portion of the molecule. The development of such cascade processes would not only be of fundamental interest but would also offer a more atom- and step-economical approach to the synthesis of complex molecular architectures.

Integration with Supramolecular Chemistry and Nanotechnology

The structural motifs within 4-bromobenzyl 4-nitrobenzoate make it an attractive building block for the construction of ordered supramolecular assemblies and functional nanomaterials. The aromatic rings can participate in π-π stacking interactions, while the nitro group and the ester carbonyl can act as hydrogen bond acceptors. The bromo substituent introduces the possibility of halogen bonding, a non-covalent interaction that is gaining increasing recognition for its strength and directionality in crystal engineering.

Future research could explore the self-assembly of 4-bromobenzyl 4-nitrobenzoate and its derivatives into well-defined supramolecular structures such as liquid crystals, gels, or crystalline co-crystals. The interplay between π-π stacking, hydrogen bonding, and halogen bonding could be systematically studied to control the dimensionality and properties of the resulting assemblies. For instance, the introduction of specific functional groups could allow for the creation of porous materials with potential applications in gas storage or separation.

In the realm of nanotechnology, this compound could serve as a precursor for the synthesis of novel nanomaterials. For example, the molecule could be anchored to a surface or a nanoparticle, and its reactive handles could be used to further functionalize the material. The electron-deficient nature of the nitroaromatic ring might also impart interesting electronic or optical properties, suggesting potential applications in sensors or molecular electronics.

Rational Design of Derivatives with Tailored Reactivity

The true potential of 4-bromobenzyl 4-nitrobenzoate lies in its capacity to be systematically modified to fine-tune its reactivity and properties. The rational design of derivatives is a cornerstone of modern chemical research, enabling the creation of molecules with precisely tailored functions.

Future efforts in this area could focus on several key strategies:

Modulation of Electronic Properties: The electronic nature of both aromatic rings can be systematically altered by introducing electron-donating or electron-withdrawing substituents. This would allow for precise control over the reactivity of the benzylic position and the nitro group, as well as influencing the strength of non-covalent interactions.

Introduction of Additional Functional Groups: The incorporation of other reactive sites, such as alkynes, azides, or other halogen atoms, would pave the way for the application of powerful ligation chemistries like click chemistry or cross-coupling reactions. This would dramatically expand the synthetic utility of the scaffold.

Chiral Derivatives: The synthesis of enantiomerically pure derivatives of 4-bromobenzyl 4-nitrobenzoate would open up exciting possibilities in asymmetric catalysis and the study of chiral supramolecular assemblies.

By systematically exploring the structure-property relationships of a library of derivatives, researchers can develop a deep understanding of how to tailor the molecule for specific applications.

Challenges and Opportunities in the Comprehensive Study of Halogenated Nitrobenzoate Esters

The comprehensive study of halogenated nitrobenzoate esters, including 4-bromobenzyl 4-nitrobenzoate, presents both challenges and significant opportunities. A primary challenge lies in the limited commercial availability and the need for robust and scalable synthetic routes to these compounds and their derivatives. Overcoming this hurdle will be crucial for enabling widespread investigation.

Furthermore, a thorough understanding of the interplay between the different functional groups requires a combination of advanced experimental techniques and computational modeling. Detailed mechanistic studies of their reactions and in-depth characterization of their supramolecular assemblies will be essential.

Despite these challenges, the opportunities are vast. These molecules hold the potential to become valuable tools in a wide range of chemical disciplines. From the development of new catalytic systems and smart materials to the construction of complex molecular machinery, the future of halogenated nitrobenzoate esters is bright. The exploration of compounds like 4-bromobenzyl 4-nitrobenzoate will undoubtedly lead to fundamental discoveries and technological innovations, further enriching the landscape of chemical science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.